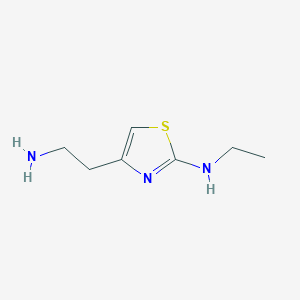

2-Ethylamino-4-(2-aminoethyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

4-(2-aminoethyl)-N-ethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H13N3S/c1-2-9-7-10-6(3-4-8)5-11-7/h5H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

ZMTOCCDNEJOLDV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=CS1)CCN |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Ethylamino 4 2 Aminoethyl Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits distinct reactivity towards electrophiles and nucleophiles. Its aromatic character means it tends to undergo substitution rather than addition reactions. msu.edu The positions on the ring show varied electron densities; the C-2 position is the most electron-deficient, C-4 is nearly neutral, and C-5 is slightly electron-rich. pharmaguideline.com

The endocyclic nitrogen atom (N-3) is the most basic site in the thiazole ring. Due to the availability of a lone pair of electrons, it is readily protonated by acids. pharmaguideline.com Alkylation at this nitrogen with alkyl halides is also a characteristic reaction, leading to the formation of quaternary thiazolium salts. wikipedia.orgpharmaguideline.com In these salts, the positive charge is resonance-stabilized, and this quaternization increases the acidity of the C-2 proton, facilitating its removal by a base. pharmaguideline.com The nitrogen atom can also act as a hydrogen bond acceptor, which can influence the molecule's conformation and interactions with biological targets. uq.edu.au

The sulfur atom (S-1) is integrated into the π-aromatic system and is generally unreactive towards electrophiles or nucleophiles without disrupting the ring's aromaticity. Its primary role is to influence the electron distribution within the ring, acting as an electron donor through resonance. pharmaguideline.com Severe reaction conditions, such as reduction with Raney Nickel, can lead to cleavage of the C-S bonds and desulfurization of the ring. pharmaguideline.com Oxidation of the thiazole ring can occur at the sulfur atom, but this typically leads to non-aromatic sulfoxides or sulfones. wikipedia.org

The nature and position of substituents dramatically influence the thiazole ring's reactivity. In 2-Ethylamino-4-(2-aminoethyl)thiazole, both substituents are electron-donating groups (EDGs), which significantly activates the ring toward electrophilic aromatic substitution.

The 2-ethylamino group, a potent EDG, directs incoming electrophiles primarily to the C-5 position. pharmaguideline.com This directing effect is so strong that electrophilic substitution on 2-aminothiazoles occurs almost exclusively at this site. nih.gov The 4-(2-aminoethyl) group, as an alkyl substituent, is also weakly activating. The combined influence of these two groups renders the C-5 position highly nucleophilic and the preferred site for reactions like halogenation, nitration, and diazo coupling. pharmaguideline.comjocpr.com

Conversely, these electron-donating groups deactivate the ring towards nucleophilic aromatic substitution, which is already disfavored. Nucleophilic attack, if it occurs, is most likely at the electron-deficient C-2 position, but typically requires the presence of a good leaving group and a strong nucleophile. pharmaguideline.com

| Reaction | Reagent | Predicted Major Product | Reference |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | 5-Halo-2-ethylamino-4-(2-aminoethyl)thiazole | jocpr.com |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-Nitro-2-ethylamino-4-(2-aminoethyl)thiazole | ias.ac.in |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid | ias.ac.in |

| Diazo Coupling | ArN₂⁺Cl⁻ | 5-(Arylazo)-2-ethylamino-4-(2-aminoethyl)thiazole | pharmaguideline.com |

Ring Contraction and Ring Fusion Reactions Involving Thiazole Derivatives

The thiazole ring can participate in reactions that alter its core structure, leading to either fused ring systems or completely different heterocyclic structures.

Ring Fusion is a common strategy to build molecular complexity. As mentioned previously (Section 3.2.1), the reaction of 2-aminothiazoles with bifunctional electrophiles like α-haloketones is a powerful method for constructing the imidazo[2,1-b]thiazole (B1210989) scaffold. researchgate.netrsc.orgmdpi.comresearchgate.netconnectjournals.com Similarly, reactions with other reagents can lead to different fused systems, such as pyrano[2,3-d]thiazoles. purkh.com

Ring Transformation reactions, where the thiazole ring itself is converted into another ring system, are also known. One notable example is a Diels-Alder reaction between a thiazole and a potent dienophile (like an alkyne) at high temperatures. This cycloaddition is often followed by the extrusion of sulfur, resulting in the formation of a pyridine (B92270) ring. wikipedia.org This transformation highlights the potential for the thiazole C-S-C fragment to be replaced, leading to a fundamental change in the heterocyclic core.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Thiazolium salts |

| 5-Halo-2-ethylamino-4-(2-aminoethyl)thiazole |

| 5-Nitro-2-ethylamino-4-(2-aminoethyl)thiazole |

| This compound-5-sulfonic acid |

| 5-(Arylazo)-2-ethylamino-4-(2-aminoethyl)thiazole |

| N-(4-(2-aminoethyl)thiazol-2-yl)-N-ethylacetamide |

| Imidazo[2,1-b]thiazole |

| Pyrano[2,3-d]thiazole |

| Pyridine |

Mechanistic Investigations of Thiazole-Forming Reactions

The synthesis of the thiazole ring in this compound is primarily achieved through the Hantzsch thiazole synthesis, a classic and widely utilized method for constructing this heterocyclic core. nih.govsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a derivative thereof. nih.gov Mechanistic studies have provided a detailed understanding of the reaction pathways and the intermediates that lead to the formation of the final thiazole product.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the N-ethylthiourea on the α-carbon of the haloketone, which bears the halogen atom. This initial step is an SN2 reaction that results in the displacement of the halide ion and the formation of an S-alkylated intermediate, an isothiouronium salt. youtube.com

Following this initial alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thiourea (B124793), which is not substituted with the ethyl group, acts as a nucleophile and attacks the carbonyl carbon of the former ketone. This leads to the formation of a five-membered ring, a hydroxythiazoline intermediate. nih.gov

The final step in the formation of the aromatic thiazole ring is the dehydration of the hydroxythiazoline intermediate. Under the reaction conditions, which are often heated, a molecule of water is eliminated. youtube.com This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic 2-ethylaminothiazole derivative. The aromaticity of the final product is a significant driving force for the reaction. youtube.com

The reaction conditions can influence the outcome and efficiency of the synthesis. For instance, the choice of solvent and the reaction temperature can affect the rate of the individual steps. nih.gov Moreover, acidic conditions have been shown to potentially alter the regioselectivity of the reaction when using N-monosubstituted thioureas, although the formation of 2-(N-substituted amino)thiazoles is generally favored. rsc.org

Table 1: Key Steps in the Hantzsch-Type Condensation for this compound

| Step | Description | Reactants | Intermediate/Product |

| 1. Nucleophilic Attack | The sulfur atom of N-ethylthiourea attacks the α-carbon of the haloketone. | N-ethylthiourea, α-haloketone | Isothiouronium salt |

| 2. Intramolecular Cyclization | The unsubstituted nitrogen atom of the isothiouronium salt attacks the carbonyl carbon. | Isothiouronium salt | Hydroxythiazoline intermediate |

| 3. Dehydration | Elimination of a water molecule from the hydroxythiazoline intermediate. | Hydroxythiazoline intermediate | Aromatic thiazole ring |

Role of Intermediates in Thiazole Synthesis

The intermediates in the Hantzsch thiazole synthesis are crucial for the progression of the reaction, although they are often transient and not isolated. nih.gov The primary intermediates are the initial S-alkylated adduct and the subsequent cyclized hydroxythiazoline. nih.govacs.org

The first key intermediate is the isothiouronium salt, formed immediately after the initial SN2 reaction. The formation of this intermediate is a critical step as it sets up the molecule for the subsequent intramolecular cyclization. The stability and reactivity of this intermediate can be influenced by the nature of the substituents on both the thiourea and the α-haloketone.

Stepwise studies of Hantzsch-type reactions have confirmed the formation of these intermediates. For example, in related syntheses, intermediates have been prepared and then subsequently reacted to yield the final thiazole product, providing direct evidence for the proposed reaction mechanism. nih.gov The characterization of these intermediates, where possible, has been instrumental in confirming the mechanistic details of the Hantzsch thiazole synthesis. acs.orgdocumentsdelivered.com

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure Description | Role in the Reaction |

| Isothiouronium Salt | An acyclic intermediate resulting from the S-alkylation of N-ethylthiourea by the α-haloketone. | Precursor to intramolecular cyclization. |

| Hydroxythiazoline | A five-membered, non-aromatic heterocyclic ring containing a hydroxyl group at the 4-position. | Direct precursor to the final aromatic thiazole. Undergoes dehydration. |

Advanced Spectroscopic and Structural Characterization of 2 Ethylamino 4 2 Aminoethyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons. For 2-Ethylamino-4-(2-aminoethyl)thiazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethylamino group, the aminoethyl side chain, and the thiazole (B1198619) ring.

The ethyl group of the 2-ethylamino substituent would typically present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃). The coupling between these adjacent groups, typically with a J-coupling constant of around 7 Hz, confirms their connectivity. The chemical shift of the methylene protons is influenced by the adjacent nitrogen atom, likely appearing in the range of 3.0-3.5 ppm. The methyl protons would be found further upfield.

The aminoethyl side chain at the 4-position of the thiazole ring would exhibit two triplet signals, each integrating to two protons. These signals correspond to the two methylene groups (-CH₂-CH₂-NH₂). The methylene group attached to the thiazole ring would be deshielded and appear at a lower field compared to the methylene group adjacent to the terminal amino group.

The thiazole ring itself contains a single proton at the 5-position. This proton would appear as a singlet, and its chemical shift would be characteristic of an aromatic proton in a heterocyclic system, generally in the region of 6.0-7.0 ppm. The protons of the primary and secondary amino groups (-NH₂ and -NH-) would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole-H5 | 6.0 - 7.0 | Singlet | N/A |

| -NH- (ethylamino) | Variable | Broad Singlet | N/A |

| -CH₂- (ethylamino) | 3.0 - 3.5 | Quartet | ~7 |

| -CH₃ (ethylamino) | 1.1 - 1.4 | Triplet | ~7 |

| -CH₂- (aminoethyl, adjacent to ring) | 2.8 - 3.2 | Triplet | ~6-7 |

| -CH₂- (aminoethyl, adjacent to NH₂) | 2.6 - 3.0 | Triplet | ~6-7 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The thiazole ring will exhibit three signals for its carbon atoms. The C2 carbon, bonded to the ethylamino group, would be significantly downfield due to the electronegativity of the adjacent nitrogen and sulfur atoms. The C4 carbon, bearing the aminoethyl substituent, and the C5 carbon would also have characteristic shifts within the aromatic region for heterocyclic compounds. Based on data for similar 2-aminothiazole (B372263) structures, these carbons typically resonate in the range of 100-170 ppm. hmdb.cachemicalbook.comchemicalbook.com

The carbon atoms of the ethylamino and aminoethyl side chains will appear in the aliphatic region of the spectrum. The methylene carbon of the ethylamino group will be deshielded by the nitrogen, while the methyl carbon will be further upfield. Similarly, the two methylene carbons of the aminoethyl group will have distinct chemical shifts reflecting their different chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole-C2 | 165 - 175 |

| Thiazole-C4 | 145 - 155 |

| Thiazole-C5 | 100 - 115 |

| -CH₂- (ethylamino) | 40 - 45 |

| -CH₃ (ethylamino) | 14 - 18 |

| -CH₂- (aminoethyl, adjacent to ring) | 30 - 35 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethylamino group, and between the two methylene groups of the aminoethyl side chain, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbon atoms they are directly attached to. It would be used to definitively assign the chemical shifts of each carbon atom in the molecule by correlating them with their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the substituents and the thiazole ring. For example, HMBC would show correlations between the methylene protons of the aminoethyl group and the C4 and C5 carbons of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution. mdpi.com

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The primary (-NH₂) and secondary (-NH-) amino groups will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows a single band. N-H bending vibrations are expected in the 1550-1650 cm⁻¹ region.

C-H Vibrations: The aliphatic C-H stretching vibrations from the ethyl and aminoethyl groups will appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the methylene and methyl groups are expected in the 1350-1470 cm⁻¹ region.

C=N and C=C Vibrations: The thiazole ring contains C=N and C=C bonds, which will give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. These bands are often coupled and provide a fingerprint for the heterocyclic ring system.

Thiazole Ring Vibrations: The thiazole ring as a whole will have characteristic ring stretching and breathing modes, which typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). These vibrations are sensitive to the substitution pattern on the ring.

C-N Vibrations: The stretching vibrations of the C-N bonds of the amino groups will be found in the 1000-1350 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| -NH₂ and -NH- | N-H Stretching | 3300 - 3500 |

| Aliphatic C-H | C-H Stretching | 2850 - 3000 |

| Thiazole Ring | C=N and C=C Stretching | 1500 - 1650 |

| -NH₂ and -NH- | N-H Bending | 1550 - 1650 |

| Aliphatic C-H | C-H Bending | 1350 - 1470 |

Note: These are predicted values and may be influenced by the physical state of the sample and intermolecular interactions.

The ethylamino and aminoethyl side chains of this compound possess rotational freedom around their single bonds, leading to the possibility of multiple conformational isomers (rotamers). Vibrational spectroscopy can be a useful tool for studying this conformational landscape. iu.edu.sa

Different conformers of the molecule may exhibit slightly different vibrational frequencies for certain modes, particularly those involving the flexible side chains. By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations (using methods like Density Functional Theory, DFT), it may be possible to identify the most stable conformer present in the sample. iu.edu.sa

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular weight confirmation and fragmentation analysis, for this compound is not documented in available scientific literature. Therefore, a table of characteristic fragments and their relative abundances cannot be provided.

X-ray Diffraction (XRD) for Crystalline Structure Determination

There is no available information regarding the crystalline structure of this compound from X-ray diffraction studies.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

No single-crystal X-ray diffraction data has been published for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and the absolute stereochemistry is not available.

Powder X-ray Diffraction for Bulk Sample Purity and Crystallinity

Powder X-ray diffraction (PXRD) patterns for this compound have not been reported. This information is typically used to assess the bulk sample purity and degree of crystallinity.

Elemental Analysis (CHN/S) for Stoichiometric Composition Confirmation

While elemental analysis is a standard technique for confirming the stoichiometric composition of a synthesized compound, specific experimental results for this compound are not available in the reviewed literature. A comparison between theoretical and experimental percentages for Carbon, Hydrogen, Nitrogen, and Sulfur cannot be presented.

Other Complementary Characterization Techniques (e.g., UV-Vis Spectroscopy)

There is no published data on the use of other characterization techniques, such as UV-Vis spectroscopy, for this compound. Information regarding its absorption maxima (λmax) and molar absorptivity coefficients is therefore unavailable.

Computational and Theoretical Chemistry Approaches in the Study of 2 Ethylamino 4 2 Aminoethyl Thiazole

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Molecular Properties

No published studies were identified that specifically apply DFT or ab initio methods to determine the electronic structure and molecular properties of 2-Ethylamino-4-(2-aminoethyl)thiazole.

Optimization of Molecular Geometries and Conformations

Data on the optimized molecular geometry, bond lengths, and bond angles for this compound derived from computational methods are not available in the reviewed literature. While conformational analysis has been performed for other benzothiazole (B30560) derivatives, this specific information is lacking for the target molecule. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant energy gap for this compound have not been reported. This type of analysis is crucial for understanding chemical reactivity and electronic transitions but requires dedicated computational studies. researchgate.netwikipedia.org

Calculation of Quantum Chemical Descriptors (e.g., net charges, electron affinity, dipole moments)

There is no available data regarding calculated quantum chemical descriptors such as Mulliken or Natural Bond Orbital (NBO) net charges, electron affinity, ionization potential, or dipole moments for this compound. researchgate.netchnpu.edu.ua

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify electrophilic and nucleophilic sites and predict reactivity, has not been published. nih.govresearchgate.net

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics or molecular mechanics simulation studies focused on this compound were found. Such simulations would provide insight into the molecule's dynamic behavior and its interactions with other molecules.

Modeling of Hydrogen Bonding Networks and Charge Transfer Effects

While the modeling of hydrogen bonds is a key aspect of understanding thiazole (B1198619) derivatives' interactions, specific studies modeling the hydrogen bonding networks or intramolecular charge transfer effects for this compound are absent from the current scientific literature. nih.govsoton.ac.uk

Simulations of Solvent Effects on Electronic and Structural Properties

The biological and chemical activity of a molecule is profoundly influenced by its environment, particularly the solvent. Computational simulations are crucial for understanding how solvent interactions affect the electronic and structural properties of thiazole derivatives.

Detailed Research Findings: Theoretical studies on related heterocyclic compounds, such as benzothiazole derivatives, demonstrate that solvent polarity can significantly alter their electronic absorption spectra. mdpi.com Solvents can induce shifts in the maximum absorption wavelength (λmax), a phenomenon known as solvatochromism. These shifts can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

Simulations, often employing Time-Dependent Density Functional Theory (TD-DFT) within a Polarizable Continuum Model (PCM), can predict these effects. mdpi.com For instance, studies on benzothiazole derivatives show that changing from a nonpolar solvent environment (gas phase) to polar solvents like ethanol (B145695), acetone, or DMSO can induce a noticeable red shift in the λmax. mdpi.com This is attributed to the stabilization of the excited state relative to the ground state in the presence of a polar solvent. The magnitude of this shift provides insight into the change in the molecule's dipole moment upon electronic excitation. For a molecule like this compound, the amino groups would be expected to form hydrogen bonds with protic solvents, further influencing its conformation and electronic transitions.

Illustrative Data on Solvent Effects for a Thiazole Derivative

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Shift from Gas Phase (nm) |

| Gas Phase | 1.0 | 451 | 0 |

| Ethanol | 24.55 | 481 | +30 |

| Acetone | 20.7 | 481 | +30 |

| DMF | 36.7 | 484 | +33 |

| DMSO | 46.7 | 484 | +33 |

This table presents representative data for a substituted thiazole derivative to illustrate the impact of solvent polarity on electronic absorption, based on findings from similar compounds. mdpi.com

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. wikipedia.org It provides a detailed picture of the charge transfer and electronic delocalization within a molecule, which are fundamental to its reactivity and stability. researchgate.net

Detailed Research Findings: NBO analysis interprets the complex, many-electron wavefunction in terms of localized, intuitive chemical concepts such as lone pairs and bonds. wikipedia.org A key aspect of this analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov

For aminothiazole systems, NBO analysis reveals significant delocalization from the lone pair electrons of the nitrogen atoms (both in the ring and in the amino substituents) into the antibonding orbitals (π) of the thiazole ring. These interactions, often denoted as n → π, contribute to the stabilization of the molecule and are indicative of resonance effects. Similarly, π → π* interactions within the aromatic ring signify the extent of conjugation. nih.gov In a molecule like this compound, these delocalizations are critical for defining its electronic structure and chemical behavior.

Table of Representative NBO Donor-Acceptor Interactions in an Aminothiazole System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N(ring) | π* (C=C) | 18.5 | Lone Pair → Antibond |

| LP (1) N(amino) | π* (C=N) | 25.2 | Lone Pair → Antibond |

| π (C=C) | π* (C=N) | 15.8 | Pi Bond → Antibond |

| π (C=N) | π* (C=C) | 21.4 | Pi Bond → Antibond |

This table provides hypothetical but representative E(2) values for key electronic delocalizations in an aminothiazole core structure to illustrate the insights gained from NBO analysis. LP denotes a lone pair.

Quantitative Structure-Activity Relationship (QSAR) Property Calculations as a Theoretical Tool for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By calculating various molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules, making it an invaluable tool for molecular design and lead optimization. excli.de

Detailed Research Findings: In the study of aminothiazole derivatives, QSAR models have been successfully developed to predict various biological activities, such as anticancer or antihypertensive effects. semanticscholar.orgnih.gov The process involves calculating a wide range of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors fall into several categories:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Relate to the distribution of electrons, including parameters like dipole moment, polarizability, and atomic charges. excli.de

Steric descriptors: Pertain to the three-dimensional size and shape of the molecule, such as molecular volume and surface area. semanticscholar.org

Hydrophobic descriptors: Quantify the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Once calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., pIC50). excli.denih.gov For instance, a QSAR study on 2-aminothiazole (B372263) derivatives as aurora kinase inhibitors identified descriptors related to polar surface area (PSA), atomic volume, and atomic charges as being important for activity. nih.gov Such models provide crucial insights into the structural features that are either beneficial or detrimental to the desired biological effect, thereby guiding the design of more potent analogues.

Table of Commonly Used QSAR Descriptors for Thiazole Derivatives

| Descriptor Class | Specific Descriptor Example | Property Quantified | Relevance in Molecular Design |

| Electronic | Dipole Moment | Polarity and charge distribution of the entire molecule. | Influences solubility and binding to polar sites. |

| Electronic | Electronegativity | The tendency of the molecule to attract electrons. | Affects reactivity and interaction with biological targets. excli.de |

| Steric | Molecular Volume | The three-dimensional space occupied by the molecule. | Determines fit within a receptor's binding pocket. excli.de |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Crucial for membrane transport and hydrophobic interactions. |

| Topological | Polar Surface Area (PSA) | Surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties, including cell permeability. nih.gov |

2 Ethylamino 4 2 Aminoethyl Thiazole As a Chemical Scaffold: Design Principles and Structural Modifications

Thiazole (B1198619) as a Privileged Scaffold in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in the realm of heterocyclic and medicinal chemistry. sciencecentral.iningentaconnect.comresearchgate.net This designation stems from its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs. nih.gov The unique structural and electronic properties of the thiazole nucleus allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and central nervous system (CNS) effects. sciencecentral.inresearchgate.netfabad.org.trnih.gov

The versatility of the thiazole ring is a key factor in its privileged status. researchgate.net It is a component of natural products like vitamin B1 (thiamine) and penicillins. researchgate.net Its derivatives, such as Sulfathiazole (antimicrobial), Ritonavir (B1064) (antiretroviral), and Tiazofurin (antineoplastic), underscore its therapeutic importance. researchgate.net The thiazole moiety's relative stability, combined with the presence of multiple reactive sites, provides a robust framework for chemical modification. researchgate.net This allows medicinal chemists to systematically alter its structure to optimize potency, selectivity, and pharmacokinetic profiles, making it an invaluable building block in drug design and discovery. ingentaconnect.comfabad.org.tr The ability of the thiazole scaffold to serve as a core for generating diverse chemical libraries has solidified its role as a cornerstone in the development of novel therapeutic agents. nih.gov

Strategies for Chemical Modification and Derivatization of the 2-Ethylamino-4-(2-aminoethyl)thiazole Core

The this compound structure offers multiple points for chemical modification, making it a versatile scaffold for creating diverse derivatives. The primary sites for derivatization are the amino groups, the unsubstituted C-5 position, and the thiazole ring nitrogen.

The amino groups of the this compound core are highly amenable to substitution, which is a common strategy for modulating biological activity. The secondary amine at the C-2 position is particularly flexible for modification. Studies on similar 2-aminothiazole (B372263) scaffolds have shown that introducing substituted benzoyl groups at this N-2 position can significantly enhance bioactivity. nih.gov This position can be readily acylated or alkylated to introduce a wide variety of functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. nih.gov

Similarly, the primary amine of the 4-(2-aminoethyl) side chain serves as another handle for derivatization. Modification at this site can alter the compound's interaction with target macromolecules or improve its pharmacokinetic properties.

Furthermore, the nitrogen atom at position 3 (N-3) of the thiazole ring can be targeted. N-alkylation with agents like alkyl halides leads to the formation of thiazolium cations, which are resonance-stabilized structures. pharmaguideline.com This quaternization of the ring nitrogen fundamentally changes the electronic properties of the scaffold, which can be exploited in rational drug design. pharmaguideline.com

The C-4 and C-5 positions of the thiazole ring are critical sites for introducing structural diversity. While the C-4 position in the parent scaffold is already substituted with the 2-aminoethyl group, modifications to this side chain can be explored. However, for some 2-aminothiazole series, the C-4 substituent has been found to be intolerant to modification, indicating its crucial role in target binding. nih.gov

The C-5 position, being unsubstituted, is a prime target for electrophilic substitution reactions. pharmaguideline.com The electron-donating nature of the amino group at C-2 activates the C-5 position, facilitating reactions such as halogenation, nitration, and sulfonation. pharmaguideline.com Introducing a range of substituents at this position can significantly impact the molecule's steric and electronic profile, which is a key strategy in structure-activity relationship (SAR) studies.

| Position | Potential Substituent | General Effect on Molecular Properties |

|---|---|---|

| C-4 Side Chain | Modification of the ethylamine (B1201723) chain (e.g., acylation, alkylation) | Alters polarity, size, and interaction with target binding pockets. |

| C-5 | Halogens (F, Cl, Br) | Increases lipophilicity; can act as a hydrogen bond acceptor. |

| C-5 | Nitro group (-NO2) | Strong electron-withdrawing group; alters electronic distribution. |

| C-5 | Aryl or Heteroaryl groups | Introduces steric bulk; allows for extended π-stacking interactions. |

| C-5 | Alkyl groups | Increases lipophilicity and steric hindrance. |

The amino groups on the this compound scaffold are ideal attachment points for linkers, enabling conjugation to other molecules or the creation of hybrid structures. This strategy, often referred to as "scaffold hybridization" or "clubbing," involves connecting the thiazole core to another pharmacophore to potentially achieve synergistic or dual-target activity. nih.gov For instance, thiazole has been linked to other heterocyclic rings like pyrazoline to generate novel antimicrobial agents. nih.gov

Rational Design of Thiazole-Based Derivatives

Rational design of thiazole-based derivatives leverages a deep understanding of how specific structural features influence the molecule's chemical properties and biological functions. This process often involves computational methods and systematic synthetic modifications to optimize a lead compound. nih.gov By analyzing the interactions of a thiazole scaffold within a biological target's binding site, researchers can design new analogues with improved affinity, selectivity, and efficacy. nih.gov

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are fundamental to the rational design of thiazole derivatives. These studies involve synthesizing a series of related compounds and systematically evaluating how changes in their chemical structure affect their physical, chemical, and biological properties. nih.govnih.gov

For example, in a series of thiazole derivatives designed as adenosine (B11128) A3 receptor antagonists, it was found that a methoxy (B1213986) group at the 4-position of an attached phenyl ring and N-acetyl substitutions on the core aminothiazole ring dramatically increased binding affinity and selectivity. nih.gov This highlights how seemingly minor modifications can have profound effects on biological outcomes. Computational studies, including quantitative structure-activity relationship (QSAR) modeling and Density Functional Theory (DFT) calculations, are often employed to understand these relationships on a molecular level. tandfonline.comasianpubs.orgresearchgate.net These methods can calculate properties like electronic charge distribution, bond lengths, and dipole moments, providing insights into the reactivity and interaction potential of different derivatives. asianpubs.orgresearchgate.net

The systematic exploration of substituents at various positions on the thiazole ring allows for the development of detailed SAR models. These models guide further optimization efforts, enabling the design of compounds with enhanced potency and improved pharmacokinetic profiles. fabad.org.trnih.gov

| Structural Modification | Example Position | Observed Effect on Properties/Activity | Reference Principle |

|---|---|---|---|

| Introduction of substituted benzoyl groups | N-2 of aminothiazole | Significantly improved antitubercular activity (over 128-fold). | nih.gov |

| Substitution with 4-methoxyphenyl | On a phenyl ring attached to the thiazole | Increased binding affinity for human adenosine A3 receptors. | nih.gov |

| Introduction of electron-withdrawing groups (e.g., trifluoromethyl) | On a benzylidene moiety linked to the thiazole | Important for antibacterial effect in a thiazole-pyrazoline hybrid series. | nih.gov |

| Presence of a free amino group and phenyl ring | C-2 and C-5 of thiazole, respectively | Identified as essential requirements for carbonic anhydrase-III inhibitory activity. | nih.gov |

| Methyl substitution | On the thiazole ring | Alters HOMO-LUMO energy gap and dipole moment, affecting reactivity. | researchgate.net |

Influence of Substituent Electronic and Steric Effects on Molecular Geometry and Reactivity

The chemical behavior of the this compound scaffold is intrinsically governed by the electronic and steric properties of its substituents. The thiazole ring itself is an electron-rich aromatic system. The substituents at the C2 and C4 positions significantly modulate its electron density, geometry, and reactivity.

The 2-ethylamino group is a key modulator of the scaffold's properties. The nitrogen atom's lone pair of electrons can participate in resonance with the thiazole ring, increasing the electron density of the endocyclic nitrogen and the sulfur atom. This electron-donating effect influences the molecule's ability to engage in hydrogen bonding and coordination with biological targets. The ethyl group attached to the amino nitrogen introduces a degree of steric hindrance. This bulk can affect the planarity of the substituent with respect to the thiazole ring, potentially influencing intermolecular interactions. Modifications to this ethyl group, such as increasing its size or introducing branching, would further amplify these steric effects, which could be a critical factor in designing selective ligands.

The 4-(2-aminoethyl) group also plays a significant role. The primary amine at the terminus of the ethyl chain is a potential site for protonation under physiological conditions, which would impart a positive charge and influence the molecule's solubility and electrostatic interactions. The flexibility of the two-carbon linker allows the terminal amino group to adopt various conformations, which can be crucial for binding to molecular targets.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Reactivity and Geometry |

| Ethylamino | 2 | Electron-donating (resonance) | Moderate steric hindrance | Increases electron density of the thiazole ring, influences planarity, and modulates basicity. |

| Aminoethyl | 4 | Electron-donating (inductive) | Flexible side chain with minimal steric impact on the ring itself | The terminal amine can be protonated, affecting solubility and electrostatic interactions. The flexible linker allows for conformational adaptability. |

Combinatorial Chemistry and High-Throughput Synthesis of Thiazole Libraries

The this compound scaffold is well-suited for the generation of chemical libraries through combinatorial chemistry and high-throughput synthesis techniques. The presence of two distinct amino groups provides opportunities for diversification at multiple points of the molecule.

One of the most established methods for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. ijcce.ac.ir This method can be adapted for the high-throughput synthesis of libraries based on the this compound scaffold. For instance, a library of analogs could be generated by reacting a suitable α-haloketone precursor of the 4-(2-aminoethyl)thiazole core with a panel of N-substituted thioureas.

Solid-phase synthesis offers a powerful strategy for the combinatorial generation of thiazole libraries. mdpi.com In a potential solid-phase approach to a library based on our scaffold, an appropriately protected aminoethyl-substituted building block could be attached to a solid support. Subsequent reaction with a diverse set of reagents would allow for the introduction of various functionalities at the 2-amino position. This methodology facilitates the rapid synthesis and purification of a large number of compounds.

The primary amino group of the 4-(2-aminoethyl) substituent and the secondary amine of the 2-ethylamino group are both amenable to a wide range of chemical modifications, including acylation, alkylation, and sulfonylation. High-throughput synthesis platforms can be employed to perform these reactions in parallel, using a diverse set of building blocks to create a library of compounds with varied physicochemical properties. The following table outlines a hypothetical combinatorial library design based on the this compound scaffold.

| Scaffold Position | Reaction Type | Example Building Blocks |

| 2-Ethylamino | Acylation | A library of carboxylic acids, acid chlorides, or sulfonyl chlorides. |

| 4-(2-Aminoethyl) | Reductive Amination | A library of aldehydes and ketones. |

| 4-(2-Aminoethyl) | Acylation | A library of activated esters or anhydrides. |

The resulting libraries of compounds can then be screened in high-throughput assays to identify molecules with desired biological or material properties, demonstrating the utility of the this compound core as a versatile scaffold for chemical innovation.

Future Research Directions and Unexplored Avenues for 2 Ethylamino 4 2 Aminoethyl Thiazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, with numerous methods developed over the years. analis.com.my However, the pursuit of more efficient, environmentally friendly, and economically viable synthetic strategies remains a critical area of investigation. For 2-Ethylamino-4-(2-aminoethyl)thiazole, future research should focus on:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of its synthesis. This could involve microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various heterocyclic compounds.

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the this compound scaffold in a single step from readily available starting materials. This would enhance efficiency and reduce waste.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Catalytic Methods: Developing novel catalysts, including biocatalysts, for the key bond-forming reactions in the synthesis of this thiazole derivative, aiming for higher selectivity and milder reaction conditions.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety | Use of renewable solvents, energy-efficient methods (e.g., microwave) |

| One-Pot Syntheses | Increased efficiency, reduced waste and cost | Design of multi-component reactions |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reactor design and reaction parameters |

| Catalytic Methods | High selectivity, mild reaction conditions | Development of novel metal-based or organocatalysts |

Advanced Mechanistic Studies of Thiazole Formation and Reactivity

A deeper understanding of the reaction mechanisms underlying the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research in this area should include:

In-depth Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor the reaction progress and identify transient intermediates in the thiazole ring formation.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms during the reaction, providing unambiguous evidence for proposed mechanisms.

Computational Modeling: Using quantum chemical calculations to model the reaction pathways, transition states, and intermediates, thereby complementing experimental findings and providing predictive insights. ijirt.org

Integration of Multiscale Computational Approaches for Comprehensive Understanding

Computational chemistry offers powerful tools for investigating the properties and behavior of molecules at various levels of theory. nih.gov For this compound, a multiscale computational approach can provide a holistic understanding:

Quantum Mechanics (QM): Employing high-level QM methods to accurately predict the electronic structure, spectroscopic properties, and reactivity of the molecule. This can aid in the interpretation of experimental data and the design of new derivatives with desired properties.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids. researchgate.net This can provide insights into its potential mechanism of action as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound and its analogs with their biological activities. This can facilitate the rational design of more potent and selective compounds.

| Computational Method | Application for this compound | Expected Insights |

| Quantum Mechanics (QM) | Electronic structure and reactivity analysis | Understanding of chemical properties and reaction mechanisms |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets | Elucidation of binding modes and mechanisms of action |

| QSAR | Correlation of structure with biological activity | Rational design of new and more potent derivatives |

Exploration of this compound in Advanced Materials and Chemical Biology Tool Design

The unique structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. Unexplored avenues include:

Chemical Biology Probes: Designing and synthesizing fluorescently labeled or biotinylated derivatives of this compound to be used as chemical probes for studying biological processes. These tools could be valuable for target identification and validation in drug discovery.

Biosensors: Exploring the use of this compound as a recognition element in biosensors for the detection of specific analytes. The amino groups can be functionalized for immobilization onto sensor surfaces.

Application of Artificial Intelligence and Machine Learning in Thiazole Chemical Space Exploration

Predictive Modeling: Developing ML models to predict the biological activities, physicochemical properties, and toxicity of virtual derivatives of this compound. This can help to prioritize the synthesis of the most promising compounds.

De Novo Design: Utilizing generative models to design novel thiazole derivatives with desired properties. These models can explore a vast chemical space and propose innovative molecular structures that may not be conceived through traditional medicinal chemistry approaches.

Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to identify optimal synthetic routes for this compound and its analogs. nih.gov This can significantly accelerate the synthesis planning process.

The continued exploration of this compound, guided by these future research directions, holds the promise of unlocking new scientific discoveries and technological innovations across various disciplines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-ethylamino-4-(2-aminoethyl)thiazole and its analogs?

- Methodological Answer : The Hantzsch thiazole synthesis is foundational, involving α-haloketones and thioureas in polar solvents (e.g., ethanol/water) . For aminoethyl substituents, post-synthetic modifications like nucleophilic substitution or reductive amination may be required. For example, ethyl 2-bromoacetate reacts with thiourea under basic conditions to form thiazole intermediates, which can be further functionalized with ethylamino groups via alkylation . Key steps include monitoring reaction pH (optimally pH 7–9) and using catalysts like triethylamine to enhance yields.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic signals: thiazole ring protons (δ 6.5–7.5 ppm), ethylamino N–H (δ 1.5–2.5 ppm, broad), and aminoethyl C–H (δ 2.7–3.3 ppm). Compare with computed spectra from PubChem or NIST data .

- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C=S/C–N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., m/z 215.1 [M+H]+ for C₇H₁₄N₄S) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for thiazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability or substituent electronic effects. Systematic approaches include:

- Dose-Response Analysis : Test derivatives across a broad concentration range (e.g., 0.1–100 µM) to differentiate true activity from assay noise .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the thiazole ring may enhance antimicrobial activity but reduce solubility) .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to correlate binding poses with activity. For example, nitro or cyano substituents may improve affinity for viral protease targets .

Q. How can reaction conditions be optimized to control regioselectivity in thiazole functionalization?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 4-position of the thiazole ring, while protic solvents (e.g., methanol) may direct reactivity to the 2-position .

- Catalyst Screening : Pd/C or CuI catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during aminoethyl group installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.